2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile
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Overview
Description
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of diamine with propionitrile under controlled temperatures (80-110°C and 120-140°C) and the presence of a catalyst. The product undergoes dehydrogenation using Raney nickel at 170-200°C to yield the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the imidazole ring .
Scientific Research Applications
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. This coordination can inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but lacks the nitrile group.
4-Methyl-5-imidazolecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
1H-Imidazole, 2-ethyl-4-methyl-: Another structural isomer with slight variations in functional groups .
Uniqueness
2-Ethyl-5-methyl-1H-imidazole-4-carbonitrile is unique due to the presence of both ethyl and methyl groups along with a nitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
112108-89-1 |
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Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-3-7-9-5(2)6(4-8)10-7/h3H2,1-2H3,(H,9,10) |
InChI Key |
DVOUNUJDHHZFRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C)C#N |
Origin of Product |
United States |
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